molecular formula C12H10BrN B13638927 2-(4-bromophenyl)-4-methylPyridine

2-(4-bromophenyl)-4-methylPyridine

Cat. No.: B13638927
M. Wt: 248.12 g/mol
InChI Key: DEGAQWXCUKVJBR-UHFFFAOYSA-N
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Description

An Overview of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Halogenated pyridine derivatives are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.org The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These transformations allow for the strategic formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

In materials science, the incorporation of halogenated pyridines into polymers and other materials can significantly influence their properties. The halogen atoms can introduce specific electronic effects, enhance thermal stability, and facilitate the formation of ordered structures through halogen bonding. The selective halogenation of pyridines remains an active area of research, with new methods being developed to achieve greater control over regioselectivity and to introduce halogens into complex, drug-like molecules. rsc.org

The Enduring Significance of Pyridine Scaffolds in Molecular Design

The pyridine ring is a privileged scaffold in medicinal chemistry and drug design, appearing in a multitude of FDA-approved drugs. researchgate.netresearchgate.netsigmaaldrich.com This prevalence is attributed to the pyridine's ability to act as a bioisostere of a benzene (B151609) ring, introducing a nitrogen atom that can participate in hydrogen bonding and alter the molecule's polarity and solubility. bibliomed.org The nitrogen atom's basicity also allows for the formation of salts, which can improve a drug's bioavailability.

Beyond pharmaceuticals, pyridine scaffolds are integral to the design of ligands for catalysis, functional dyes, and agrochemicals. google.com Their ability to coordinate with metal ions is fundamental to their role in catalysis, while their electronic properties make them suitable components in light-emitting and charge-transporting materials. The versatility of the pyridine ring ensures its continued importance as a fundamental building block in the creation of new functional molecules. mdpi.com

Structural Features and Chemical Versatility of 2-(4-bromophenyl)-4-methylpyridine

This compound is a molecule that strategically combines several key functional groups, bestowing it with considerable chemical versatility. Its structure features a pyridine ring substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a methyl group.

The 4-bromophenyl group is a particularly important feature. The bromine atom serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the para-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives. For instance, a Suzuki coupling reaction with an appropriate boronic acid could replace the bromine with an aryl, heteroaryl, or alkyl group.

The pyridine ring itself offers multiple sites for chemical modification. The nitrogen atom is basic and can be protonated or alkylated. The methyl group at the 4-position can potentially be functionalized through oxidation or other reactions. Furthermore, the electronic nature of the substituted pyridine ring can influence the reactivity of the entire molecule.

The synthesis of this compound can be envisioned through a Suzuki coupling reaction between 2-bromo-4-methylpyridine (B133514) and 4-bromophenylboronic acid. The requisite 2-bromo-4-methylpyridine is a known compound that can be synthesized from 2-methyl-4-aminopyridine (B1174260). google.comchemicalbook.com

Table 1: Physicochemical Properties of Key Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-bromo-4-methylpyridineC₆H₆BrN172.0287 (at 10 mmHg)
4-bromophenylboronic acidC₆H₆BBrO₂200.83Decomposes

Note: Data sourced from publicly available chemical databases.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₂H₁₀BrN
Molecular Weight ( g/mol )248.12
Boiling Point (°C)333.7 ± 27.0
Density (g/cm³)1.375 ± 0.06
pKa4.91 ± 0.25

Note: These properties are computationally predicted and have not been experimentally verified.

Scope and Objectives of Research on this compound

Research focused on this compound is primarily driven by its potential as a versatile building block for the synthesis of more complex and functional molecules. The key objectives of investigating this compound can be summarized as follows:

Development of Novel Synthetic Methodologies: One area of research is the optimization of the synthesis of this compound itself and the exploration of its reactivity in various chemical transformations. This includes developing efficient and scalable synthetic routes and exploring the scope of its participation in cross-coupling reactions, C-H activation, and other modern synthetic methods.

Applications in Materials Science: The rigid, aromatic structure of this compound makes it an attractive candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area would focus on synthesizing derivatives with tailored electronic and photophysical properties and evaluating their performance in electronic devices. The bromophenyl moiety allows for the facile creation of polymeric and oligomeric structures.

Exploration in Medicinal Chemistry: Given the prevalence of pyridine and biaryl scaffolds in pharmaceuticals, this compound serves as a valuable starting point for the design and synthesis of new biologically active compounds. The ability to easily modify both the bromophenyl and pyridine moieties allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

In essence, this compound is not typically an end-product in itself, but rather a crucial intermediate that opens the door to a wide range of more complex and potentially valuable molecules. Its study is therefore fundamental to advancing the fields of organic synthesis, materials science, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-(4-bromophenyl)-4-methylpyridine

InChI

InChI=1S/C12H10BrN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3

InChI Key

DEGAQWXCUKVJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 4 Bromophenyl 4 Methylpyridine

Strategies for Pyridine (B92270) Ring Construction and Functionalization

The formation of the 4-methylpyridine (B42270) core is a foundational aspect of synthesizing the target molecule. Key strategies include dehydrocyclization and multi-component reactions, which offer versatile routes to the required pyridine scaffold.

Dehydrocyclization Approaches for Methylpyridine Synthesis

Dehydrocyclization represents a significant method for constructing the pyridine ring. This process typically involves the cyclization of aliphatic precursors with the concurrent loss of hydrogen. For instance, 2-methyl-1,5-diaminopentane can be cyclized and dehydrogenated to form 3-methylpyridine. google.com This reaction is generally performed at elevated temperatures, between 200 and 400°C, in the presence of a dehydrogenation catalyst. google.com While this specific example yields 3-methylpyridine, the underlying principle of cyclizing a linear alkane derivative is a recognized strategy for forming substituted pyridines.

Another approach involves the gas-phase reaction of acetylene (B1199291) with ammonia (B1221849) over heterogeneous catalysts. semanticscholar.orgresearchgate.net Catalysts containing cadmium, chromium, and zinc oxides have been shown to facilitate the synthesis of 2- and 4-methylpyridines. semanticscholar.orgresearchgate.net The reaction temperature is a critical parameter, with 420°C being identified as optimal for the formation of methylpyridines using certain catalyst systems. semanticscholar.org At this temperature, the conversion of acetylene and ammonia into pyridine derivatives is enhanced. semanticscholar.org The mechanism involves the formation of intermediate species like vinylamine, which then undergo heterocyclization. semanticscholar.org

Flow chemistry offers a modern and efficient alternative to traditional batch processes for the synthesis of 2-methylpyridines. mdpi.comresearchgate.net In this method, a solution of a pyridine derivative in a suitable solvent is passed through a heated column packed with a catalyst, such as Raney® nickel. mdpi.comresearchgate.net This technique allows for rapid and regioselective α-methylation of the pyridine ring with high conversion rates. mdpi.com

Multi-Component Reactions (MCRs) in Pyridine Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, provide an efficient and atom-economical route to highly functionalized pyridines. frontiersin.orgacsgcipr.org These reactions often proceed through a series of condensation and addition/elimination steps. acsgcipr.org

Well-known MCRs for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org The Hantzsch synthesis typically yields a dihydropyridine, which then requires an oxidation step to form the aromatic pyridine ring. acsgcipr.org In contrast, the Guareschi-Thorpe and Bohlmann-Rahtz approaches directly produce the pyridine ring through the elimination of small molecules like water or alcohols. acsgcipr.org These MCRs are versatile and can be adapted to produce a wide range of substituted pyridines by varying the starting materials. acsgcipr.org For instance, the reaction of cyanoacetohydrazide, ethyl cyanoacetate, and benzaldehyde (B42025) derivatives can lead to the formation of pyridinone products, which can serve as precursors for more complex pyridine structures. nih.gov

Cross-Coupling Strategies for Aryl-Pyridyl Linkages

The formation of the C-C bond between the 4-methylpyridine ring and the 4-bromophenyl group is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and widely used method for this transformation.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly between aryl and heteroaryl moieties. youtube.comorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. youtube.com For the synthesis of 2-(4-bromophenyl)-4-methylpyridine, this would involve the reaction of a 4-methylpyridine derivative with a 4-bromophenylboronic acid or ester, or conversely, a 2-halo-4-methylpyridine with a (4-bromophenyl)boronic acid.

A general procedure for the Suzuki-Miyaura coupling involves reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Optimization of reaction conditions, including the choice of base and solvent, is crucial for achieving high yields. mdpi.com For example, using K₃PO₄ as the base and 1,4-dioxane (B91453) as the solvent has been shown to be effective. mdpi.com Microwave-assisted Suzuki coupling has also been employed to enhance reaction efficiency. In one instance, the coupling of 4-bromo-2-methylpyridine (B16423) with phenylboronic acid was carried out using a Pd(dppf)Cl₂ catalyst and K₂CO₃ as the base in a water/1,4-dioxane mixture under microwave irradiation at 120°C, resulting in a significant increase in yield. researchgate.netresearchgate.net

The choice of catalyst and ligands is critical, especially when dealing with nitrogen-containing heterocycles which can inhibit catalyst activity. organic-chemistry.org Highly active and stable palladium-phosphine catalysts, such as those with dialkylbiphenylphosphino ligands, have been developed to overcome these challenges and efficiently couple a wide range of heteroaryl compounds. organic-chemistry.org

Reactant 1Reactant 2CatalystBaseSolventYield
4-bromo-2-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water85% researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood yields mdpi.com
2-Bromo-4-methylpyridine (B133514)2,4-Difluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specified sigmaaldrich.com

Other Transition Metal-Catalyzed C-C Bond Formations (e.g., Heck, Sonogashira)

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions like the Heck and Sonogashira couplings are also fundamental in C-C bond formation, though their direct application to synthesize the title compound might be less common than Suzuki coupling.

The Heck reaction , discovered by Tsutomu Mizoroki and Richard F. Heck, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govwikipedia.org This reaction is a valuable tool for creating substituted alkenes and has been widely applied in organic synthesis. nih.govbeilstein-journals.org An efficient Heck coupling has been described for reacting 2-vinylpyridine (B74390) with aryl chlorides to produce trans-2-styrylpyridines using a PdCl₂(PCy₃)₂ catalyst. researchgate.net While not a direct synthesis of the target compound, this illustrates the principle of forming a C-C bond between a pyridine ring and an aryl group.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is run under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org The Sonogashira reaction is versatile and has been employed in the synthesis of complex molecules. wikipedia.orglibretexts.org For instance, it has been used to create alkynylpyridines from dihalopyridines, demonstrating its utility in functionalizing pyridine rings. nih.gov

Precursor Synthesis and Halogenation Chemistry

The synthesis of the necessary precursors, such as halogenated pyridines and phenylboronic acids, is a critical preliminary step.

The synthesis of 2-bromo-4-methylpyridine can be achieved from 2-methyl-4-aminopyridine (B1174260). researchgate.netchemicalbook.com One method involves reacting 2-methyl-4-aminopyridine with hydrobromic acid and bromine at low temperatures, followed by the addition of sodium nitrite (B80452). chemicalbook.com A high yield of 95% has been reported for the synthesis of 4-bromo-2-methylpyridine from 4-amino-2-methylpyridine (B29970) using a diazotization reaction with sodium nitrite in the presence of hydrobromic acid. researchgate.net Another route starts from 2-chloro-4-nitropyridine, which is first reacted with diethyl malonate and then subjected to decarboxylation to yield 2-methyl-4-nitropyridine. google.com This nitro-compound is then reduced to 2-methyl-4-aminopyridine, which is subsequently converted to 2-methyl-4-bromopyridine. google.com

The bromination of methyl groups on a pyridine ring can be accomplished using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov The choice of solvent and reaction conditions is crucial for the success of this transformation. nih.gov

The synthesis of 2-amino-4-methylpyridine (B118599) itself can be achieved through various routes. One method involves the reaction of 2-(4-methylfuran) ethyl formate (B1220265) with formamide (B127407) and ammonia, followed by a series of transformations including ring expansion and chlorination/dechlorination steps. google.com Another approach starts from 2-picoline-1-oxide, which is reacted with dimethyl sulfate (B86663) and then sodium cyanide to produce 2-cyano-6-methylpyridine. orgsyn.org This nitrile can then be a precursor for further functionalization.

PrecursorStarting MaterialReagentsYield
4-bromo-2-methylpyridine4-amino-2-methylpyridineHBr, NaNO₂95% researchgate.net
2-methyl-4-bromopyridine2-methyl-4-aminopyridineHBr, Br₂, NaNO₂95% chemicalbook.com
2-methyl-4-bromopyridine2-chloro-4-nitropyridine1. Diethyl malonate, Na 2. H⁺ 3. Pd/C, H₂ 4. H⁺, Br₂, NaNO₂Not specified google.com
2-amino-4-methylpyridine2-(4-methylfuran) ethyl formate1. DMF, formamide, NH₃ 2. HCl 3. NaOHNot specified google.com
2-cyano-6-methylpyridine2-picoline-1-oxide1. Dimethyl sulfate 2. NaCNNot specified orgsyn.org

Synthesis of Key Brominated Phenyl Precursors

The synthesis of the key precursor, 4-bromophenylboronic acid, can be achieved through the reaction of 1,4-dibromobenzene (B42075) with an organolithium reagent, such as n-butyllithium, followed by treatment with a trialkyl borate (B1201080) and subsequent acidic workup.

Another important precursor is 2-bromo-4-methylpyridine. Its synthesis can be accomplished through various methods. One approach involves the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction with a bromide source. google.com An alternative preparation involves multiple steps starting from diethyl malonate and 2-chloro-4-nitropyridine. google.com This process includes condensation, decarboxylation, reduction of the nitro group to an amino group, and finally, a Sandmeyer reaction to introduce the bromine atom. google.com

Regioselective Bromination of Phenyl and Pyridine Moieties

The regioselective bromination of both phenyl and pyridine rings is a critical aspect of synthesizing precursors for this compound.

For the phenyl moiety, the bromination of substituted benzenes is governed by the directing effects of the existing substituents. To obtain a 4-bromophenyl precursor, a para-directing group would be beneficial. The bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been shown to selectively yield 2-(4-bromophenyl)-2-methylpropanoic acid. google.com

For the pyridine moiety, direct bromination can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh conditions. nih.govgoogle.com However, regioselectivity can be achieved. For instance, the bromination of 2-bromopyridine (B144113) can lead to 2-bromo-3-iodopyridine (B1280457) through a halogenation reaction, which can then undergo a "halogen dance" reaction to form 2-bromo-4-iodo-3-methylpyridine. patsnap.com The use of pyridine N-oxides can facilitate electrophilic substitution, and specific reagents can direct bromination to desired positions. researchgate.net For example, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent allows for the controlled bromination of pyridine derivatives. google.com The regioselective bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine has also been demonstrated to afford the 5-bromo derivative with high selectivity. cornell.edu

Mechanistic Investigations of Synthetic Routes

The primary synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. The mechanism of this palladium-catalyzed reaction is well-established and involves a catalytic cycle. libretexts.orgwikipedia.org

Elucidation of Reaction Intermediates and Transition States

The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-4-methylpyridine) to form a Pd(II) intermediate. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The organoboron reagent (e.g., 4-bromophenylboronic acid), after activation by a base, transfers its organic group to the Pd(II) complex. This forms a new diorganopalladium(II) complex. The exact mechanism of transmetalation is still an area of active research. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product, this compound, and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

While direct isolation and characterization of all intermediates and transition states for the specific synthesis of this compound are not extensively documented in the provided results, the general mechanism provides a strong framework for understanding the reaction pathway. Spectroscopic analysis and computational studies are often employed to elucidate these transient species in related Suzuki-Miyaura reactions. libretexts.org

Kinetic Studies of Catalyst-Mediated Transformations

Kinetic studies of Suzuki-Miyaura reactions provide valuable insights into the factors influencing the reaction rate and efficiency. The rate of the reaction is dependent on several factors, including the nature of the halide, the boronic acid, the palladium catalyst and its ligands, the base, and the solvent.

The reactivity of the halide typically follows the order I > OTf > Br > Cl. libretexts.orgwikipedia.org The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly impact the reaction rate and scope. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition. The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org

A study on the Suzuki coupling of 4-bromo-2-methylpyridine derivatives optimized reaction conditions by exploring different bases and catalysts, demonstrating the impact of these components on the reaction yield. researchgate.net While specific kinetic data for the synthesis of this compound is not detailed in the search results, the general principles of Suzuki-Miyaura kinetics are applicable.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.govmdpi.com This involves considering factors such as atom economy, the use of less hazardous chemicals, and energy efficiency. nih.gov

Utilization of Sustainable Solvents and Reagents

A key aspect of greening the synthesis of pyridine derivatives is the use of sustainable solvents and reagents. acsgcipr.org

Sustainable Solvents:

Water: Utilizing water as a solvent is highly desirable from a green chemistry perspective. acsgcipr.org Aqueous systems for Suzuki reactions have been developed, using either neat water or aqueous-organic co-solvents. researchgate.net One study highlighted a protocol for the Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol. researchgate.net

Ethanol: Ethanol is another green solvent that can be used in the synthesis of pyridine derivatives, for example, in microwave-assisted, one-pot, four-component reactions. acs.orgnih.gov

Solvent-free reactions: In some cases, reactions can be performed without a solvent, which is an ideal scenario from a green chemistry standpoint. google.comrsc.org For instance, the bromination of certain pyridine derivatives can be carried out using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) without an additional solvent. google.com

Sustainable Reagents:

The use of catalysts that are highly efficient and can be recycled is a cornerstone of green chemistry.

Developing one-pot multicomponent reactions is another green strategy as it reduces the number of synthetic steps and purification processes, thereby minimizing waste. acs.orgnih.gov

Biocatalytic approaches are also being explored for the synthesis of precursors to complex molecules, offering a greener alternative to traditional chemical methods. rsc.org

The following table summarizes some of the green chemistry approaches applicable to the synthesis of pyridine derivatives:

Green Chemistry PrincipleApplication in Pyridine Synthesis
Use of Renewable Feedstocks Synthesis of pyridine bases from glycerol, a byproduct of biodiesel production. researchgate.net
Use of Safer Solvents Employing water, ethanol, or solvent-free conditions in reactions like Suzuki coupling and bromination. researchgate.netgoogle.comacs.orgrsc.org
Design for Energy Efficiency Utilizing microwave irradiation to shorten reaction times and reduce energy consumption. researchgate.netacs.orgnih.gov
Catalysis Using highly active and recyclable palladium catalysts for cross-coupling reactions. researchgate.netresearchgate.net
Atom Economy Designing one-pot, multicomponent reactions to maximize the incorporation of starting materials into the final product. acs.orgnih.gov

Catalyst Recycling and Reusability in Industrial Processes

The palladium catalysts essential for Suzuki-Miyaura couplings are expensive and toxic, making their recovery and reuse a critical aspect of sustainable industrial synthesis. Efficient recycling minimizes production costs and reduces the environmental burden of heavy metal waste. While specific industrial recycling protocols for the synthesis of this compound are not publicly detailed, several general strategies are employed for palladium catalysts in similar cross-coupling reactions.

The primary challenge is the transition of the catalyst from a solid (or supported) form into a soluble, active species during the reaction, which can make recovery difficult. Effective industrial strategies focus on immobilizing the catalyst or facilitating its separation from the product stream post-reaction.

Interactive Data Table: Strategies for Catalyst Recycling

The following table summarizes common methods aimed at improving the recyclability of palladium catalysts in industrial cross-coupling processes.

StrategyDescriptionAdvantagesChallenges
Heterogeneous Catalysis The palladium catalyst is immobilized on a solid support, such as activated carbon, zeolites, polymers, or silica (B1680970). sigmaaldrich.comck12.orgSimplified separation of the catalyst from the reaction mixture via filtration; often enhances catalyst stability.Potential for lower catalytic activity compared to homogeneous counterparts; metal leaching from the support into the product.
Nanoparticle Catalysis Palladium is used in the form of nanoparticles, which can be stabilized on supports or used in suspension. Magnetic nanoparticles offer a convenient separation method. webqc.orgHigh surface-area-to-volume ratio can lead to high catalytic activity; magnetic separation is highly efficient.Nanoparticle agglomeration can reduce activity over time; ensuring complete removal from the product can be difficult.
Aqueous Phase Catalysis The reaction is performed in water or a biphasic water-organic solvent system, using water-soluble ligands to keep the catalyst in the aqueous phase. nist.govThe product is easily separated in the organic phase, while the catalyst remains in the aqueous phase for reuse.Limited solubility of many organic substrates in water; may require specialized, often expensive, water-soluble phosphine ligands.
Membrane Filtration The catalyst is attached to a larger molecule (dendrimer or polymer), and nanofiltration or ultrafiltration membranes are used to separate the catalyst from the smaller product molecules.Allows for homogeneous catalysis conditions, retaining high activity, while enabling straightforward separation.Membrane fouling or degradation can occur; requires solvent-stable membranes and can be an energy-intensive process.

The implementation of these strategies is crucial for developing a commercially viable and environmentally responsible process for the synthesis of this compound and other related pharmaceutical intermediates.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 4 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(4-bromophenyl)-4-methylpyridine in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provide detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.

While specific experimental spectra for this compound are not widely published, data from the closely related analogue, 2-(4-bromophenyl)pyridine, provides a basis for predicting its spectral characteristics. For the analogue, ¹H NMR (400 MHz, CDCl₃) shows signals at δ 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), and 7.26–7.21 (m, 1H). rsc.org The ¹³C NMR spectrum exhibits peaks at δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, and 120.3. rsc.org

For this compound, the introduction of a methyl group at the C4 position would introduce a characteristic singlet in the ¹H NMR spectrum around δ 2.4 ppm and a corresponding signal in the ¹³C NMR spectrum around δ 21 ppm. Multi-dimensional NMR techniques are crucial for assigning these resonances definitively.

Correlation Spectroscopy (COSY): A COSY experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule. youtube.comsdsu.edu For this compound, cross-peaks would be expected between adjacent protons on both the pyridine (B92270) and phenyl rings, confirming their connectivity. For instance, the proton at C5 of the pyridine ring would show a correlation to the proton at C6. Similarly, the ortho-protons on the bromophenyl ring would show a strong correlation to the meta-protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edunih.gov This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each protonated carbon atom in this compound would produce a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²JHC and ³JHC). sdsu.educolumbia.edu This is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different fragments of the molecule. Key HMBC correlations would include the coupling from the methyl protons (H4-CH₃) to the C3, C4, and C5 carbons of the pyridine ring, and crucially, the correlation between the pyridine protons (e.g., H6) and the carbon of the bromophenyl ring attached to the pyridine (C1'), which unambiguously establishes the connection between the two aromatic rings.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY¹H - ¹HH5 ↔ H6 (Pyridine); H2'/H6' ↔ H3'/H5' (Phenyl)Confirms proton connectivity within each ring system.
HSQC¹H - ¹³C (¹J)H3 ↔ C3; H5 ↔ C5; H6 ↔ C6; H4-CH₃ ↔ C4-CH₃Assigns protonated carbons. columbia.edu
HMBC¹H - ¹³C (ⁿJ, n=2,3)H4-CH₃ ↔ C3, C4, C5; H6 ↔ C2, C1'; H2'/H6' ↔ C4', C2Confirms connectivity between rings and assigns quaternary carbons. sdsu.educolumbia.edu

While no specific solid-state NMR (ssNMR) studies on this compound have been reported, this technique would be highly informative for analyzing its solid-state structure. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides data on the molecule's conformation and packing in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can reveal the presence of different polymorphs through distinct chemical shifts for crystallographically inequivalent molecules. Furthermore, ssNMR can be used to probe intermolecular interactions, such as C-H···N or Br···π interactions, by observing changes in chemical shifts and through advanced techniques that measure internuclear distances in the solid state.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal.

No crystal structure for this compound is currently available in public databases. However, analysis of a related structure, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, reveals that the phenyl and bromophenyl rings are twisted relative to the central pyridine ring, with dihedral angles of 74.6° and 65.8°, respectively. nih.gov A similar non-planar conformation would be expected for this compound due to steric hindrance between the ortho-protons of the two rings.

The existence of different crystal forms, or polymorphism, is a common phenomenon for rigid molecules. mdpi.comrsc.org Polymorphism arises from the ability of a compound to pack in different arrangements, leading to crystals with distinct physical properties. For this compound, polymorphism could be driven by variations in intermolecular interactions, such as C-H···N hydrogen bonds or π-π stacking of the aromatic rings. nih.gov The identification of polymorphs is critical, as different forms can have different stabilities and physicochemical properties. Single-crystal X-ray diffraction is the definitive method for characterizing each polymorphic form. rsc.orgresearchgate.net

Table 2: Potential Intermolecular Interactions in Solid-State this compound

Interaction TypeDescriptionPotential Impact
C–H···NHydrogen bond between an aromatic C-H and a pyridine nitrogen of a neighboring molecule.Formation of chains or network structures.
π–π StackingAttractive interaction between the electron clouds of the pyridine and/or bromophenyl rings.Influences molecular packing and density.
C–Br···πInteraction between the bromine atom and the π-system of an adjacent aromatic ring. nih.govContributes to the stability of the crystal lattice. nih.gov

Advanced Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₀BrN), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

The fragmentation of the molecular ion (M⁺˙) under techniques like Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) would provide valuable structural data. bris.ac.ukrsc.org The fragmentation process involves the cleavage of the weakest bonds and the formation of stable ions. libretexts.org Key predicted fragmentation pathways for this compound include:

Loss of a bromine radical (•Br): This would lead to a significant peak at [M-79/81]⁺.

Cleavage of the C-C bond between the rings: This can lead to two primary fragment ions: the 4-methyl-2-pyridyl cation or the 4-bromophenyl cation.

Loss of a methyl radical (•CH₃): This would result in a peak at [M-15]⁺.

Loss of HBr: This could occur via rearrangement, leading to a peak at [M-80/82]⁺.

Differentiating isomers, such as this compound from 3-(4-bromophenyl)-4-methylpyridine, can be achieved by analyzing subtle differences in their fragmentation patterns, which would arise from the different substitution patterns on the pyridine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonProposed Neutral Loss
247249[C₁₂H₁₀BrN]⁺˙ (Molecular Ion)-
232234[C₁₁H₇BrN]⁺˙•CH₃
168168[C₁₂H₁₀N]⁺•Br
154156[C₆H₄Br]⁺•C₆H₆N
9292[C₆H₆N]⁺•C₆H₄Br

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1), which helps in identifying bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by providing highly accurate mass measurements. For this compound, HRMS analysis is crucial for confirming its elemental composition. The technique can differentiate between compounds with the same nominal mass but different elemental formulas, a critical step in structural elucidation.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. For this compound (C12H10BrN), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared with the experimentally determined mass to confirm the molecular formula. The high accuracy of HRMS, often in the parts-per-million (ppm) range, provides a high degree of confidence in the assigned formula.

Parameter Value
Molecular Formula C12H10BrN
Calculated Exact Mass [To be determined by specific analysis]
Ionization Mode Electrospray Ionization (ESI) or Electron Impact (EI)
Mass Analyzer Time-of-Flight (TOF) or Orbitrap

Tandem Mass Spectrometry (MS/MS) for Derivative Characterization

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This technique is invaluable for understanding the connectivity of atoms within the molecule and for characterizing derivatives. The fragmentation patterns observed in an MS/MS experiment are often predictable and can be correlated with the compound's structure. nih.gov

For derivatives of this compound, MS/MS can be used to identify the location and nature of substituents. The fragmentation pathways are influenced by the electronic effects of these substituents. nih.gov For instance, the cleavage of the bond between the two aromatic rings or the loss of the bromine atom are common fragmentation pathways for brominated aromatic compounds. nih.govresearchgate.net The collision-induced dissociation (CID) energy required to induce fragmentation can also provide insights into the stability of the molecular ion. nih.govresearchgate.net

Common Fragmentation Pathways:

Loss of Br: The cleavage of the C-Br bond is a characteristic fragmentation for brominated compounds.

Cleavage of the C-C bond between the rings: This fragmentation separates the phenyl and pyridine rings.

Loss of a methyl group: Fragmentation of the methyl group from the pyridine ring can also occur.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. spectroscopyonline.comnih.gov These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. spectroscopyonline.com

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyridine and benzene (B151609) rings, as well as the C-Br and C-H bonds. The positions, intensities, and shapes of these bands can be used to confirm the presence of these functional groups and to study the effects of substitution on the vibrational modes. researchgate.netresearchgate.net Furthermore, shifts in vibrational frequencies can indicate the presence of intermolecular interactions such as hydrogen bonding or π-π stacking in the solid state. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H stretch3100-3000FT-IR, FT-Raman
C=C/C=N ring stretch1600-1400FT-IR, FT-Raman
C-H in-plane bend1300-1000FT-IR
C-H out-of-plane bend900-675FT-IR
C-Br stretch700-500FT-IR, FT-Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions. libretexts.org

The π→π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically observed for aromatic systems. libretexts.org The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to an antibonding π* orbital. libretexts.orglibretexts.org The position and intensity of these absorption bands are influenced by the extent of conjugation in the molecule. wikipedia.org The presence of the bromophenyl group in conjugation with the methylpyridine moiety affects the energy levels of the molecular orbitals and, consequently, the wavelength of maximum absorption (λmax). libretexts.orgwikipedia.org

Electronic Transition Expected Wavelength Range (nm) Characteristics
π→π200-300High molar absorptivity
n→π>300Lower molar absorptivity

The study of these electronic transitions provides valuable information about the electronic structure and the effects of conjugation in this compound and its derivatives. libretexts.orgwikipedia.org

Computational and Theoretical Studies of 2 4 Bromophenyl 4 Methylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of a molecule, from which numerous other properties can be derived. nih.gov

Density Functional Theory (DFT) for Molecular Geometry, Frontier Orbitals (HOMO-LUMO), and Charge Distribution

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. nih.govresearchgate.net For a molecule like 2-(4-bromophenyl)-4-methylpyridine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization. researchgate.net

Molecular Geometry: The initial application of DFT would be to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. The output provides precise bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the pyridine (B92270) ring was found to be largely planar, with the bromophenyl group twisted at a dihedral angle of 65.8 (2)° relative to it. nih.gov A similar analysis for this compound would reveal the relative orientation of its phenyl and methylpyridine rings.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. youtube.com A smaller gap suggests the molecule is more reactive. For example, a theoretical study on (RS)-(4-bromophenyl)(pyridine-2-yl)methanol calculated a HOMO-LUMO energy gap of 5.302 eV. sigmaaldrich.com Calculations for this compound would yield specific energy values for its HOMO, LUMO, and the resulting energy gap, allowing for predictions about its electronic behavior.

Table 1: Representative Frontier Molecular Orbital Data for a Related Compound (Note: This table is illustrative, based on data for a similar molecule, as specific data for this compound is not available.)

Molecular Orbital Energy (eV)
HOMO -5.795
LUMO -1.003

| Energy Gap (ΔE) | 4.792 |

Charge Distribution: DFT calculations can also determine how electronic charge is distributed across the molecule. Methods like Mulliken population analysis or Natural Population Analysis (derived from NBO) assign partial charges to each atom, highlighting which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a single molecular conformation, Molecular Dynamics (MD) simulations are used to explore how a molecule moves and changes shape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the conformational landscape—the collection of different shapes a molecule can adopt—and the influence of the surrounding environment, such as a solvent. mtu.edu For a molecule with rotatable bonds like this compound (specifically the bond connecting the two rings), MD simulations can reveal the preferred rotational angles and the energy barriers between different conformations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret a calculated quantum chemical wavefunction in terms of familiar chemical concepts like bonds, lone pairs, and delocalization. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, measured as a stabilization energy (E(2)), indicates the extent of electron delocalization, also known as hyperconjugation. For this compound, NBO analysis would quantify the delocalization of electrons between the π-systems of the phenyl and pyridine rings and identify key stabilizing interactions involving the bromine and methyl substituents.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on an MEP map indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, and indicative of sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) might be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR/Raman) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. researchgate.netnih.gov

NMR (Nuclear Magnetic Resonance): Methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. For this compound, this would involve predicting the chemical shifts for each unique hydrogen and carbon atom in the molecule.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net The calculation yields the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This would help characterize the electronic structure and conjugation within the molecule.

IR/Raman (Infrared and Raman) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in experimental IR and Raman spectra. A frequency scaling factor is often applied to the calculated values to better match experimental data. This analysis helps in the assignment of all fundamental vibrational modes of the molecule.

Table 2: List of Chemical Compounds

Compound Name
This compound
(RS)-(4-bromophenyl)(pyridine-2-yl)methanol
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving substituted pyridines like this compound. These theoretical studies provide valuable insights into reaction pathways, transition states, and the electronic and steric factors that govern reactivity and selectivity.

While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively detailed in the provided search results, broader principles from computational studies on related pyridine derivatives can be applied. For instance, in the context of halogenation of pyridines, DFT calculations have been instrumental in understanding the SNAr pathway. nih.gov These studies reveal that C-halogen bond formation proceeds through a stepwise mechanism where phosphine (B1218219) elimination is the rate-determining step. nih.gov Steric interactions between the departing phosphine and substituents on the pyridine ring, such as the 2- and 3-positions, significantly influence the reaction's feasibility and efficiency. nih.gov Such computational models can predict the electrophilicity of phosphonium (B103445) salts, which is crucial for the successful chlorination of substituted pyridines. nih.gov

Furthermore, computational methods are employed to investigate the formation of byproducts in catalytic reactions and to devise strategies to minimize them. escholarship.org For example, in a study on a mixed-ligand dirhodium catalyst, DFT was used to understand how a tethered, axially coordinated ligand could enhance selectivity towards the desired cyclopropanation product over dimerized byproducts. escholarship.org The modeling revealed that the ligand could dissociate and form a stabilizing π-π stacking interaction with the substrate. escholarship.org

The basicity of substituted pyridines, a key factor in their reactivity, has also been a subject of molecular orbital calculations. acs.org Studies at the HF/6-31G, MP2/6-31G, and B3LYP/6-31G* levels of theory have shown good agreement with experimental gas-phase basicities. acs.org The isodensity surface-polarized continuum model (IPCM) has been used to reproduce the solvation free energy difference between the pyridinium (B92312) ion and neutral pyridine in water, providing insights into their behavior in solution. acs.org These calculations can predict the pKa values and the effect of substituents on the electronic properties of the pyridine ring. acs.org

In the context of synthesizing pyridine derivatives, computational studies support mechanisms involving distonic radical cation intermediates, which facilitate carbon-atom migration and insertion at different positions on the aromatic ring. scitechdaily.com These theoretical calculations, combined with in-situ spectroscopy, provide a robust understanding of the reaction mechanism. scitechdaily.com

While direct computational data for this compound is sparse in the provided results, the established methodologies for similar pyridine systems provide a clear framework for how its reaction mechanisms can be elucidated.

Table 1: Computational Methods in Reaction Mechanism Elucidation

Computational MethodApplication in Pyridine ChemistryKey Insights
Density Functional Theory (DFT)Halogenation, Catalytic ReactionsElucidation of SNAr pathways, identification of rate-determining steps, understanding steric and electronic effects, predicting byproduct formation. nih.govescholarship.org
Molecular Orbital Calculations (HF, MP2, B3LYP)Basicity PredictionCorrelation of calculated gas-phase basicities with experimental data, prediction of pKa values. acs.org
Isodensity Surface-Polarized Continuum Model (IPCM)Solvation EffectsCalculation of solvation free energies, understanding solvent effects on basicity. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Non-Clinical Activity and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the biological activities and physicochemical properties of chemical compounds based on their molecular structures. wikipedia.org These models establish a mathematical relationship between a set of predictor variables (molecular descriptors) and a response variable (e.g., biological activity, property). wikipedia.org For pyridine derivatives, QSAR and QSPR studies are instrumental in guiding the design of new compounds with desired characteristics, such as enhanced biological activity or specific physicochemical properties. nih.govresearchgate.net

QSAR models are widely applied in medicinal chemistry to predict the non-clinical activity of compounds. For instance, in the development of antimicrobial and antiviral pyridine derivatives, QSAR studies help in identifying the key structural features that contribute to their inhibitory activity. mdpi.com A 3D QSAR and molecular docking study on a pyridine-N-oxide derivative showed its excellent stability in inhibiting the main protease of a coronavirus. mdpi.com Similarly, QSAR models have been used to study the antiproliferative activity of pyridine derivatives, revealing that the presence and position of certain functional groups like -OMe, -OH, -C=O, and -NH2 enhance activity, while halogens or bulky groups tend to decrease it. nih.gov

The general form of a QSAR/QSPR model can be expressed as: Activity/Property = f(molecular descriptors) + error wikipedia.org

The molecular descriptors used in these models can be categorized as follows:

Physicochemical properties: These include parameters like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Theoretical molecular descriptors: These are calculated from the molecular structure and can represent various aspects like topology, geometry, and electronic properties. wikipedia.org

The development of a robust QSAR/QSPR model involves several steps:

Data Set Selection: A diverse set of compounds with known activities or properties is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the model. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While specific QSAR/QSPR studies on this compound were not found in the search results, the methodologies are well-established for pyridine derivatives. For example, a study on the synthesis of novel pyridine-based derivatives utilized Density Functional Theory (DFT) to investigate structure-property relationships. mdpi.com Such studies provide insights into how structural modifications, such as the introduction of an acyl group, can influence biological activity. mdpi.com

Table 2: Application of QSAR/QSPR in Pyridine Derivatives

Study AreaPredicted Activity/PropertyKey Findings from QSAR/QSPR
Antimicrobial/Antiviral ActivityInhibition of microbial growth, viral replicationIdentification of key structural features for activity, prediction of binding stability to target enzymes. mdpi.com
Antiproliferative ActivityInhibition of cancer cell growthCorrelation of functional groups and their positions with activity. nih.gov
General Biological ActivityVarious biological effectsElucidation of structure-activity relationships to guide the design of new compounds. nih.gov

Reactivity and Derivatization Strategies for 2 4 Bromophenyl 4 Methylpyridine

Transformations at the Bromine Center

The carbon-bromine bond on the phenyl group is a prime site for various chemical reactions, most notably cross-coupling reactions and nucleophilic substitutions.

The bromine atom serves as an excellent handle for palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular architectures.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org For 2-(4-bromophenyl)-4-methylpyridine, this would entail reacting it with an organostannane in the presence of a palladium catalyst. The versatility of the Stille reaction allows for the introduction of a wide array of functional groups, as organostannanes are compatible with many functionalities and are stable to air and moisture. wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.org This method is known for its high reactivity and functional group tolerance. numberanalytics.com The reaction of this compound with a suitable organozinc compound would yield a new biaryl or alkyl-aryl derivative. organic-chemistry.org

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed, employing a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org While highly effective for creating carbon-carbon bonds, the strong basicity and nucleophilicity of Grignard reagents can limit its use with substrates bearing sensitive functional groups. organic-chemistry.orgrsc.org

Table 1: Comparison of Cross-Coupling Reactions for this compound

ReactionCoupling PartnerCatalystKey AdvantagesPotential Limitations
Stille OrganostannanePalladiumAir and moisture stable reagents, broad functional group tolerance. wikipedia.orgnih.govToxicity of tin compounds. msu.edu
Negishi OrganozincPalladium or NickelHigh reactivity, high functional group tolerance, mild reaction conditions. wikipedia.orgnumberanalytics.comOrganozinc reagents can be moisture sensitive.
Kumada Grignard ReagentNickel or PalladiumReadily available and inexpensive Grignard reagents. organic-chemistry.orgIncompatible with acidic protons and some functional groups. organic-chemistry.orgrsc.org

Nucleophilic Displacement Reactions

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this compound is generally difficult, such reactions can be facilitated under specific conditions, such as the use of strong nucleophiles, high temperatures, or with the aid of a catalyst. wikipedia.orglibretexts.org In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction proceeds through a two-step mechanism: addition of the nucleophile to form a negatively charged intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can significantly accelerate this type of reaction. masterorganicchemistry.com

Functionalization of the Pyridine (B92270) Core

The pyridine ring in this compound is also amenable to a variety of functionalization reactions, including C-H activation, electrophilic and nucleophilic substitutions, and metalation.

Direct C-H activation has emerged as a powerful tool for the functionalization of pyridine rings, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. These strategies often involve transition metal catalysts that can selectively cleave a C-H bond and replace it with a new functional group. For pyridines, functionalization can be directed to specific positions based on the electronic properties of the ring and the directing groups present. digitellinc.com

The pyridine ring is generally considered electron-deficient compared to benzene (B151609), which makes it less reactive towards electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org When such reactions do occur, the electrophile typically adds to the 3- or 5-position.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgstackexchange.comechemi.com Nucleophilic attack is favored at the 2-, 4-, and 6-positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it. stackexchange.comechemi.com A classic example of this is the Chichibabin reaction, where an amide anion attacks the pyridine ring to form an aminopyridine. wikipedia.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the context of substituted pyridines, various groups can act as DMGs, guiding the metalation to a specific C-H bond. harvard.edu The resulting lithiated species can then be quenched with a wide range of electrophiles to introduce new functional groups with high precision. znaturforsch.comarkat-usa.org This method provides a reliable route to polysubstituted pyridines that might be difficult to access through other means. znaturforsch.com

Transformations of the Methyl Group

The methyl group at the 4-position of the pyridine ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which acidifies the methyl protons and makes them susceptible to deprotonation and subsequent reactions with electrophiles.

Oxidation: The methyl group of 4-methylpyridine (B42270) derivatives can be oxidized to various higher oxidation states, such as an aldehyde or a carboxylic acid. A common method for the oxidation of methylpyridines is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). While specific studies on the oxidation of this compound are not extensively documented, the general reactivity of methylpyridines suggests that it can be converted to 2-(4-bromophenyl)isonicotinic acid under similar conditions. The reaction typically proceeds by heating the substrate in an aqueous solution of KMnO₄.

Another approach involves catalytic oxidation, which can offer milder reaction conditions and improved selectivity. For instance, methods for the synthesis of 4-pyridinecarboxaldehydes from 4-picoline have been reported, which could potentially be adapted for this compound. These methods sometimes involve a two-step process where the methyl group is first converted to an intermediate that is then hydrolyzed to the aldehyde sigmaaldrich.com.

Reduction: The direct reduction of the methyl group itself is not a common transformation. However, the pyridine ring can be reduced. The reduction of pyridinium (B92312) salts is a well-established method. For instance, quaternization of the pyridine nitrogen in a derivative, followed by reduction with a hydride source like sodium borohydride (B1222165) (NaBH₄), typically leads to the corresponding tetrahydropyridine. This strategy could be applied to this compound to access its saturated heterocyclic analogues.

The acidity of the methyl protons allows for a variety of side-chain functionalization reactions. Deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium), generates a nucleophilic carbanion that can react with a range of electrophiles.

One important application is the synthesis of vinylpyridines. The reaction of 4-methylpyridine with formaldehyde (B43269) is a known method to produce 4-vinylpyridine (B31050) chemicalbook.comwikipedia.org. This reaction proceeds via an initial aldol-type condensation to form a hydroxyethyl (B10761427) intermediate, which is then dehydrated. This methodology could be extended to this compound to synthesize 2-(4-bromophenyl)-4-vinylpyridine, a valuable monomer for polymerization and a precursor for further functionalization.

Halogenation of the methyl group is another key transformation. Radical bromination using N-bromosuccinimide (NBS) is a common method for the benzylic bromination of methyl groups attached to aromatic rings. This reaction is typically initiated by light or a radical initiator. The resulting 4-(bromomethyl)-2-(4-bromophenyl)pyridine would be a highly useful intermediate for introducing various nucleophiles via substitution reactions.

Furthermore, the lithiated intermediate can react with other electrophiles, such as alkyl halides, to introduce longer alkyl chains at the 4-position.

Heterocycle Annulation and Ring-Forming Reactions

The functional groups on this compound can be utilized to construct fused heterocyclic systems. The aldehyde or carboxylic acid derivatives obtained from the oxidation of the methyl group are particularly useful for this purpose.

For example, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline wikipedia.orgnrochemistry.comnumberanalytics.comjk-sci.com. The aldehyde, 2-(4-bromophenyl)pyridine-4-carbaldehyde, derived from the oxidation of the methyl group, could serve as the aldehyde component in such a reaction, leading to the formation of complex fused pyridine systems.

The bromo substituent on the phenyl ring also offers a handle for ring-forming reactions. For instance, an Ullmann condensation could be employed to form a new C-N or C-O bond, leading to the construction of a fused ring system wikipedia.orgorganic-chemistry.org. This typically involves the reaction of the aryl bromide with an amine or an alcohol in the presence of a copper catalyst at elevated temperatures.

Radical-Mediated Functionalization Pathways

Radical reactions provide a powerful tool for the functionalization of heterocyclic compounds. The methyl group of this compound can be a site for radical-mediated reactions.

As mentioned earlier, radical bromination with NBS is a key example of a radical-mediated functionalization of the methyl group. The resulting benzylic-type radical is stabilized by the adjacent pyridine ring.

Furthermore, the pyridine ring itself can participate in radical reactions. While specific examples for this compound are scarce, general methods for the radical functionalization of pyridines are known. These often involve the generation of a pyridyl radical, which can then undergo addition to alkenes or other radical acceptors. The presence of the 4-bromophenyl substituent may influence the regioselectivity of such reactions.

Applications of 2 4 Bromophenyl 4 Methylpyridine in Advanced Chemical Fields

Ligand Design in Transition Metal Catalysis

The pyridine (B92270) nitrogen atom in 2-(4-bromophenyl)-4-methylpyridine provides a coordination site for transition metals, forming stable complexes that can act as catalysts. rsc.orgnih.govresearchgate.net This has led to its use in the design of specialized ligands for a variety of important chemical transformations. rsc.orgnih.govresearchgate.net

The 2-arylpyridine scaffold, of which this compound is a prime example, is a cornerstone in the development of ligands for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. organic-chemistry.orgresearchgate.net The pyridine nitrogen acts as a directing group, facilitating the formation of stable metal complexes and promoting catalytic activity. rsc.orgnih.gov

The presence of the bromine atom on the phenyl ring offers a reactive handle for further modification. For instance, it can be substituted through reactions like the Suzuki coupling, allowing for the creation of more complex, bidentate, or pincer-type ligands. These modified ligands can then be used to construct a wide array of organic molecules. Transition metal catalysts, particularly those based on palladium, rhodium, iridium, ruthenium, cobalt, and copper, are frequently employed in conjunction with such pyridine-containing ligands. nih.govresearchgate.net The specific combination of the metal center and the ligand structure dictates the efficiency and selectivity of the bond-forming reaction.

Research has demonstrated that N-aryl-2-aminopyridines, a related class of compounds, readily form stable complexes with metals, enabling a variety of cyclization and functionalization reactions. rsc.orgnih.govresearchgate.net This highlights the general utility of the 2-substituted pyridine motif in catalysis. The development of new catalytic systems often involves the synthesis and screening of a library of ligands, and this compound serves as an excellent starting material for generating such diversity.

While this compound itself is achiral, it can be used as a precursor to synthesize chiral ligands for asymmetric catalysis. The development of chiral derivatives of related pyridine compounds, such as 4-(dimethylamino)pyridine (DMAP), has been a significant area of research. nii.ac.jp By introducing chiral centers into the ligand structure, it is possible to create catalysts that can control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry dictates function.

The synthesis of such chiral ligands could involve modifying the 4-methyl group or introducing chiral substituents through the bromine atom on the phenyl ring. While specific examples detailing the use of chiral derivatives of this compound in asymmetric catalysis are not extensively documented in the provided search results, the principles of ligand design suggest its potential in this field. The creation of "planar-chiral" derivatives is one strategy that has been successfully applied to other pyridine-based catalysts to induce asymmetry. nii.ac.jp

Precursor for Advanced Organic Materials

The rigid, conjugated structure of this compound makes it an attractive building block for a variety of advanced organic materials with applications in electronics and materials science.

The 2-arylpyridine framework is a common structural motif in materials designed for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nrel.govmdpi.com The combination of an electron-deficient pyridine ring and an electron-rich phenyl ring can lead to materials with interesting photophysical properties, including efficient charge transport and luminescence.

A related compound, 4-(4-bromophenyl)-2,6-diphenylpyridine, has been identified as a useful intermediate in the synthesis of electroluminescent materials. researchgate.net This suggests that the core structure of this compound is well-suited for creating materials that can emit light when an electric current is passed through them. The bromine atom provides a convenient point for further chemical modification, allowing for the fine-tuning of the material's electronic and optical properties to achieve desired performance characteristics in devices. nrel.govopticsjournal.net

The synthesis of these materials often involves cross-coupling reactions to extend the conjugated system, leading to polymers or large molecules with tailored energy levels and absorption/emission spectra. mdpi.comopticsjournal.net The ability to control these properties is crucial for developing efficient and long-lasting optoelectronic devices. nrel.gov

The bromine atom on the phenyl ring of this compound makes it a suitable monomer for various polymerization reactions. For example, it can undergo cross-coupling polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These polymers, which feature alternating pyridine and phenyl units in their backbone, can exhibit interesting electronic and optical properties, making them candidates for use in organic electronics.

Additionally, the vinyl group in related compounds like poly(4-vinylpyridine) allows for polymerization to form block copolymers with unique self-assembly behaviors. rsc.org While this compound does not have a vinyl group, it can be chemically modified to introduce a polymerizable functional group. The resulting polymers could find applications in areas such as nanotechnology, coatings, and advanced materials with specific functions. Research on the copolymerization of related brominated phenyl compounds, such as N-(4-bromophenyl)-2-methacrylamide, demonstrates the utility of the carbon-bromine bond in creating novel polymer structures. researchgate.net

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov The pyridine nitrogen in this compound makes it an excellent candidate for use as a ligand in the synthesis of these materials. ub.edumdpi.com The ability of pyridine-based ligands to coordinate with various metal centers allows for the construction of a wide range of structures with diverse topologies and properties. ub.edumdpi.comrsc.org

The bromine atom on the phenyl ring can also play a role in the properties of the resulting MOF. It can participate in intermolecular interactions, such as halogen bonding, which can influence the packing of the framework and its properties. mdpi.com Furthermore, the bromine atom can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure after it has been assembled.

The resulting MOFs and coordination polymers can have applications in areas such as gas storage and separation, catalysis, and sensing. nih.govnih.gov For example, MOFs constructed from pyridine-containing ligands have been investigated for their ability to selectively adsorb certain gases or to act as catalysts for chemical reactions. rsc.org The versatility of this compound as a building block makes it a valuable tool for the design and synthesis of new functional materials in this rapidly growing field. nih.gov

Role in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. wikipedia.orgmdpi.comfiveable.me Within this field, host-guest chemistry plays a pivotal role, involving a larger 'host' molecule that encapsulates a smaller 'guest' molecule. wikipedia.orgfiveable.me The compound this compound, with its distinct structural features, serves as a valuable building block in the rational design of complex supramolecular architectures.

The pyridine ring offers a site for metal coordination and hydrogen bonding, while the bromophenyl group can participate in halogen bonding and aromatic stacking interactions. The methyl group provides a steric and electronic handle to fine-tune the properties of the resulting supramolecular assemblies. These characteristics make this compound a versatile component in creating sophisticated host-guest systems with tailored recognition and binding properties.

Design of Host Molecules for Molecular Recognition and Separation

The principles of molecular recognition are central to the design of host molecules, where a host is engineered to selectively bind a specific guest molecule. This selectivity arises from the complementary shapes, sizes, and chemical functionalities of the host's binding cavity and the guest molecule. fiveable.me The unique geometry and electronic properties of this compound make it an attractive component for constructing such selective hosts.

The strategic placement of the methyl group on the pyridine ring can also influence the shape and rigidity of the host's cavity, further enhancing its ability to discriminate between different guests. This level of control is crucial for applications in molecular separation, where the goal is to isolate a specific molecule from a mixture. Host molecules based on this compound have the potential to be employed in separation processes for isomers or closely related molecules, a significant challenge in industrial and pharmaceutical chemistry. researchgate.net

Self-Assembly Processes and Supramolecular Polymerization

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. researchgate.net This bottom-up approach is a powerful tool in supramolecular chemistry for the construction of complex and functional architectures. The compound this compound can be designed to act as a monomeric unit in self-assembly processes, leading to the formation of discrete supramolecular structures or extended supramolecular polymers.

The directionality of the interactions involving the pyridine and bromophenyl moieties can guide the assembly process, resulting in well-defined structures like molecular squares, cages, or one-dimensional chains. researchgate.netu-tokyo.ac.jp For example, coordination of the pyridine nitrogen to a metal center can lead to the formation of metallacycles or metallacages. u-tokyo.ac.jpresearchgate.net The size and shape of these assemblies can be controlled by the geometry of the metal center and the design of the pyridine-containing ligand.

Supramolecular polymerization involves the linking of monomeric units through reversible non-covalent interactions to form long polymer-like chains. The reversible nature of these bonds can impart unique properties to the resulting materials, such as responsiveness to external stimuli. By engineering the structure of this compound-based monomers, it is possible to control the strength and directionality of the intermolecular interactions, thereby influencing the polymerization process and the properties of the resulting supramolecular polymer.

Development of Analytical Reagents and Probes

The unique photophysical and chemical properties of molecules containing the this compound scaffold can be harnessed for the development of new analytical tools. These tools are essential for detecting and quantifying specific chemical species in various matrices, ranging from biological systems to environmental samples.

Fluorescent Probes for Chemical Detection

Fluorescent probes are molecules that exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a target analyte. nih.gov This change provides a sensitive and selective signal for the detection of the analyte. The incorporation of a pyridine moiety, like that in this compound, can introduce sensitivity to pH or metal ions, as the nitrogen atom can be protonated or coordinate to a metal. rsc.org

The design of fluorescent probes often involves coupling a fluorophore (a fluorescent molecule) with a receptor unit that selectively binds the target analyte. The this compound unit can serve as or be part of such a receptor. Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence output of the probe. This "turn-on" or "turn-off" fluorescence response allows for the sensitive detection of the target species. For instance, a probe incorporating this scaffold could be designed to detect specific metal ions, with the pyridine nitrogen and potentially the bromo-substituent acting as the binding sites. nih.gov

Sensors for Environmental or Industrial Monitoring

The development of robust and reliable sensors is crucial for monitoring pollutants and hazardous substances in the environment and in industrial processes. Chemical sensors operate by converting a chemical interaction into a measurable signal. The this compound scaffold can be integrated into sensor design to create selective recognition elements.

For example, a sensor for detecting specific volatile organic compounds (VOCs) could be developed by immobilizing a host molecule containing the this compound unit onto a transducer surface. The selective binding of the target VOC to the host molecule would induce a physical or chemical change that is converted into an electrical or optical signal by the transducer. The selectivity of the sensor would be determined by the specific non-covalent interactions between the host and the target analyte.

The stability and tunability of the this compound structure make it a promising candidate for the development of durable and reusable sensors for a variety of applications in environmental and industrial settings.

Precursors for Biologically Active Compounds

The this compound scaffold is a valuable starting material in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The term "biologically active" refers to a substance that can have an effect on a living organism. bohrium.comnih.gov The pyridine ring is a common feature in many pharmaceuticals, and the bromo- and methyl-substituents on the this compound core provide convenient handles for further chemical modifications. bohrium.comwikipedia.org

The bromine atom, for instance, can be readily replaced or used in cross-coupling reactions to introduce new functional groups and build molecular complexity. This allows for the systematic exploration of the structure-activity relationship (SAR) of a series of compounds, which is a critical step in the drug discovery process. By modifying the structure of the lead compound, medicinal chemists can optimize its biological activity and other properties.

Research has shown that derivatives of this compound can be precursors to compounds with a range of biological activities. For example, by incorporating this scaffold into larger molecular frameworks, scientists have synthesized novel compounds that have been investigated for their potential as anticancer and antimicrobial agents. nih.govrsc.orgnih.gov These studies often involve creating a library of related compounds to identify those with the most promising biological profiles. It is important to note that this section focuses solely on the role of this compound as a precursor and does not delve into clinical trial data, dosage, or safety profiles of the resulting biologically active compounds.

Chemical Building Blocks for Medicinal Chemistry Research

The primary application of this compound in medicinal chemistry is as a structural cornerstone or intermediate in the synthesis of more complex molecules. The pyridine nucleus is a "privileged scaffold" in drug discovery, frequently appearing in a wide array of FDA-approved drugs. researchgate.net The presence of the bromine atom and the methyl group on the pyridine and phenyl rings, respectively, offers specific sites for chemical modification, allowing for the systematic development of compound libraries for structure-activity relationship (SAR) studies.

The synthesis of the 2-arylpyridine core, such as that in this compound, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govclaremont.edu This powerful carbon-carbon bond-forming method allows for the efficient coupling of a pyridine derivative (like 2-bromo-4-methylpyridine) with an arylboronic acid (like 4-bromophenylboronic acid). nih.govnih.gov The versatility of the Suzuki reaction tolerates a wide variety of functional groups, making it an indispensable tool for creating diverse molecular architectures based on the this compound framework. nih.govclaremont.edu

Once synthesized, this core structure can be further elaborated. The bromine atom, for instance, can be replaced through subsequent cross-coupling reactions to introduce different aryl or alkyl groups, creating a library of analogs. These new derivatives are then evaluated for their potential to interact with various biological targets, including enzymes and receptors, which are crucial in disease pathways. For example, research into imidazo[4,5-b]pyridine derivatives, which share structural similarities, has shown their potential as antagonists for receptors like angiotensin II. nih.gov

In Vitro Studies on Antimicrobial or Antifungal Activity Mechanisms

The pyridine ring and its derivatives are a well-established class of compounds investigated for their antimicrobial and antifungal properties. researchgate.netnih.govresearchgate.net While direct studies on the antimicrobial mechanism of this compound are not extensively documented, research on structurally related compounds highlights the potential of this chemical scaffold in developing new anti-infective agents. The general understanding is that such heterocyclic compounds can exert their effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Several studies have synthesized and tested novel pyridine derivatives against a range of pathogens. For instance, a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling and showed moderate to good yields, indicating a feasible pathway for creating diverse compounds for biological screening. nih.gov In one study, newly synthesized pyridine and thienopyridine derivatives demonstrated significant antimicrobial activity against Escherichia coli, Bacillus mycoides, and Candida albicans. researchgate.net One derivative, in particular, showed a minimal inhibitory concentration (MIC) below 0.0048 mg/mL against B. mycoides and C. albicans. researchgate.net

Another study focused on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which combine the bromophenyl group with a different heterocycle. Several of these compounds exhibited promising antimicrobial activity, with MIC values comparable to standard drugs like norfloxacin (B1679917) and fluconazole (B54011) against pathogens such as Staphylococcus aureus, E. coli, and C. albicans. nih.gov Similarly, research on imidazo[4,5-b]pyridine derivatives containing a bromo-substituent demonstrated that these molecules possess antimicrobial activity, with Gram-positive bacteria being more sensitive than Gram-negative bacteria. nih.govresearchgate.net

The data from these studies on related structures underscore the importance of the bromophenyl and pyridine moieties in the design of new antimicrobial agents. The findings suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents to combat bacterial and fungal infections.

Interactive Data Table: Antimicrobial Activity of Related Pyridine Derivatives

The following table summarizes the in vitro antimicrobial activity of various pyridine-based compounds from different research studies, illustrating the potential of this class of molecules.

Compound/Derivative ClassTarget OrganismActivity MeasurementResultReference
Pyridine-Thienopyridine Derivative (12a)Bacillus mycoidesMIC<0.0048 mg/mL researchgate.net
Pyridine-Thienopyridine Derivative (12a)Candida albicansMIC<0.0048 mg/mL researchgate.net
Pyridine-Thienopyridine Derivative (15)Escherichia coliMIC>0.0048 mg/mL researchgate.net
4-(4-bromophenyl)-thiazol-2-amine Deriv. (p2)Staphylococcus aureusMIC16.1 µM nih.gov
4-(4-bromophenyl)-thiazol-2-amine Deriv. (p2)Escherichia coliMIC16.1 µM nih.gov
4-(4-bromophenyl)-thiazol-2-amine Deriv. (p6)Candida albicansMIC15.3 µM nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Deriv. (2)Bacillus cereusInhibition ZoneSensitive nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Deriv. (2)Escherichia coliInhibition ZoneResistant nih.gov
Bis-(imidazole)-pyridine hybrid (5c, Y=-Br)Candida albicans (wild type)MIC62.5 µg/mL nih.gov

Advanced Analytical Methodologies for Purity and Quantitative Analysis of 2 4 Bromophenyl 4 Methylpyridine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separationhelixchrom.comresearchgate.netiosrjournals.org

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally suitable for assessing the purity of 2-(4-bromophenyl)-4-methylpyridine. Its high resolution and sensitivity allow for the separation and quantification of the main component from its process-related impurities and degradation products.

Reversed-Phase HPLC Method Development and Validationchemrevlett.comresearchgate.netpensoft.net

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. The separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C8 or C18).

Method development for purity assessment involves a systematic optimization of chromatographic conditions to achieve a robust separation. Key parameters include the choice of stationary phase, mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), pH of the buffer, and column temperature. chemrevlett.comresearchgate.net For pyridine-containing compounds, the pH of the mobile phase is critical as it controls the ionization state of the basic pyridine (B92270) nitrogen, significantly affecting retention time and peak shape. helixchrom.com

A typical method development process would start with a C18 column and a gradient elution using a buffered mobile phase (e.g., phosphate (B84403) buffer) and acetonitrile. pensoft.net The detection wavelength is selected based on the UV absorbance maxima of the this compound molecule, which is expected to be in the range of 220-260 nm due to its aromatic rings.

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. iosrjournals.org Validation encompasses testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. iosrjournals.orgchemrevlett.com For instance, a study on the related compound (4-Bromophenyl){Pyridine-2-yl} Acetonitrile established a validated HPLC method with a limit of detection of 0.126 ppm and a limit of quantitation of 0.266 ppm, demonstrating the high sensitivity achievable. iosrjournals.org

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
LOD ~0.01%
LOQ ~0.03%
Specificity No interference from blank or known impurities

Chiral HPLC for Enantiomeric Excess Determinationnih.govsigmaaldrich.comtsijournals.com

While this compound itself is achiral, derivatives of this compound may possess stereogenic centers, making the determination of enantiomeric excess (ee) crucial, particularly in pharmaceutical development. Chiral HPLC is the gold standard for separating enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are the most widely used due to their broad applicability. windows.net The development of a chiral separation method involves screening different CSPs and mobile phase systems. Common mobile phases include normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase systems. windows.net

For example, in the successful separation of the enantiomers of a structurally related compound, β-amino-β-(4-bromophenyl) propionic acid, a (R,R) Whelk-O1 column was used. tsijournals.com The mobile phase consisted of n-hexane, ethanol, and small amounts of trifluoroacetic acid (TFA) and isopropylamine. The acidic and basic additives are often essential to improve peak shape and resolution by minimizing undesirable interactions with the silica support. tsijournals.com The method was validated for the determination of the undesired enantiomer at very low levels, with an LOD of 0.3 µg/mL. tsijournals.com

Table 3: Example Chiral HPLC Conditions for a Derivative

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Resolution (Rs) > 2.0 between enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impuritiesthermofisher.commdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product. thermofisher.com These impurities can originate from starting materials, reagents used in the synthesis, or residual solvents. Given the stringent limits on many volatile impurities, particularly potential genotoxic impurities (GTIs), the high sensitivity and specificity of GC-MS are essential. mdpi.comchromatographyonline.com

For this compound, potential volatile impurities could include residual solvents from synthesis and purification steps (e.g., toluene, dimethylformamide, ethanol) or unreacted starting materials and byproducts. researchgate.net The analysis is typically performed using a capillary column with a non-polar or mid-polar stationary phase. mdpi.com

Headspace GC-MS is a common technique for analyzing residual solvents, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. This minimizes contamination of the instrument with the non-volatile active substance. chromatographyonline.com For less volatile impurities, direct liquid injection can be used. The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to library databases (like NIST) and provides high selectivity for quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. thermofisher.commdpi.com

Table 4: Potential Volatile Impurities and Typical GC-MS Parameters

Potential ImpurityLikely OriginGC-MS Method
Toluene SolventHeadspace GC-MS
Pyridine Starting Material / ByproductDirect Injection GC-MS
Bromobenzene Starting Material / ByproductHeadspace GC-MS
Alkyl Halides Reagents / ByproductsDynamic Headspace or Liquid Injection GC-MS

Capillary Electrophoresis for High-Resolution Separationyoutube.comsciex.comlibretexts.org

Capillary Electrophoresis (CE) is a family of powerful separation techniques known for extremely high efficiency, short analysis times, and minimal sample consumption. youtube.comsciex.com In its most common form, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of charged species in an electric field. libretexts.org

Due to the basic nature of its pyridine ring, this compound can be readily protonated in an acidic buffer to form a cation. This allows it to be separated by CZE. The separation mechanism relies on differences in the charge-to-mass ratio of the analytes. sciex.com This technique is particularly well-suited for purity analysis, where its high resolving power can separate closely related impurities that may co-elute in HPLC.

A typical CZE method would employ a fused-silica capillary and a background electrolyte (BGE) consisting of a low pH buffer (e.g., phosphate or citrate (B86180) buffer at pH 2.5-3.5). At this pH, the analyte is positively charged and migrates towards the cathode. The electroosmotic flow (EOF) within the capillary also typically flows towards the cathode, ensuring that all species, including neutral impurities, are carried past the detector. sciex.com Method development involves optimizing the BGE concentration, pH, applied voltage, and capillary temperature to achieve the desired separation.

Table 5: Illustrative Capillary Electrophoresis Method Parameters

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length (43 cm to detector)
Background Electrolyte 50 mM Sodium Phosphate Buffer, pH 2.5
Applied Voltage +20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 220 nm

Spectrophotometric and Spectrofluorometric Quantification Methodsresearchgate.netnih.govnih.gov

While chromatographic methods are ideal for separation and purity assessment, simpler spectrophotometric and spectrofluorometric methods can be developed for routine quantitative analysis where separation of impurities is not required (e.g., in dissolution testing or for simple assays).

UV-Vis Spectrophotometry is a straightforward and robust technique for quantifying compounds with a strong chromophore. The aromatic pyridine and bromophenyl rings in this compound provide significant UV absorbance. Quantification is based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A simple assay would involve dissolving a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or acidified water) and measuring the absorbance at its λmax.

Spectrofluorometry offers significantly higher sensitivity and selectivity compared to spectrophotometry. nih.gov While the native fluorescence of this compound may not be strong, its sensitivity can be dramatically increased through chemical derivatization. This involves reacting the compound with a fluorogenic reagent to attach a highly fluorescent tag. researchgate.net For example, a method for a related metabolite, 4-(4-bromophenyl)-4-hydroxypiperidine, utilized pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enable highly sensitive fluorescence detection. nih.gov A similar strategy could be developed for the target compound, allowing for its quantification at very low concentrations.

Table 6: Comparison of Spectroscopic Quantification Methods

FeatureUV-Vis SpectrophotometrySpectrofluorometry
Principle Measures light absorptionMeasures light emission (fluorescence)
Sensitivity Moderate (µg/mL to ng/mL range)High to Very High (ng/mL to pg/mL range)
Selectivity Lower (prone to interference from other absorbing species)Higher (fewer compounds naturally fluoresce)
Instrumentation Simple, widely availableMore complex
Derivatization Not usually requiredOften required to enhance fluorescence

Future Research Directions and Emerging Opportunities for 2 4 Bromophenyl 4 Methylpyridine

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 2-(4-bromophenyl)-4-methylpyridine is likely to prioritize the exploration of novel and sustainable synthetic pathways that offer advantages over classical methods in terms of atom economy, energy efficiency, and waste reduction.

Key areas of investigation will likely include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for streamlining synthetic routes. thieme-connect.comacs.org Future efforts could focus on developing catalytic systems for the selective C-H arylation, alkylation, or alkenylation of the pyridine (B92270) or phenyl ring of this compound, thereby avoiding the need for pre-functionalized starting materials. beilstein-journals.orgbenthamdirect.com

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and reaction control compared to traditional batch processes. mtak.huuc.ptspringerprofessional.de The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and reproducible production methods. mdpi.comresearchgate.net This technology is particularly advantageous for multi-step syntheses, allowing for the telescoping of reactions without the isolation of intermediates. uc.pt

Photocatalysis: Visible-light photocatalysis provides a green and mild approach to a wide range of chemical transformations. acs.orgacs.org Research into photocatalytic methods for the synthesis and functionalization of this compound could enable new types of bond formations under ambient conditions, reducing the reliance on harsh reagents and high temperatures. researchgate.netrecercat.catnih.gov

Synthetic ApproachPotential AdvantagesRelevant Research Areas
C-H FunctionalizationIncreased atom economy, reduced synthetic stepsTransition-metal catalysis, regioselectivity studies
Flow ChemistryImproved safety, scalability, and process controlMicroreactor technology, multi-step synthesis
PhotocatalysisMild reaction conditions, use of renewable energyDevelopment of novel photocatalysts, radical chemistry

Design and Synthesis of Advanced Functional Materials with Tunable Properties

The electronic and structural characteristics of this compound make it an attractive building block for the design of advanced functional materials. The ability to modify the molecule at multiple positions allows for the fine-tuning of its photophysical and electronic properties.

Emerging opportunities in this area include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are widely used in the development of materials for OLEDs. nih.govrsc.orgmdpi.com The this compound scaffold could be elaborated into novel emitters or host materials with tunable emission colors and improved efficiencies. google.com The introduction of different aryl or amino groups can significantly alter the photophysical properties of the resulting molecules. nih.govnih.gov

Fluorescent Sensors: The bipyridine motif, which can be accessed from this compound, is a common feature in fluorescent chemosensors. acs.orgresearchgate.netrsc.org Future work could involve the design of derivatives that exhibit changes in their fluorescence properties upon binding to specific metal ions or other analytes, enabling their use in environmental monitoring or biological imaging. The photophysical properties of such sensors can be tuned by extending the π-conjugation of the system. rsc.orgresearchgate.net

Liquid Crystals: The rigid structure of the 2-arylpyridine core is conducive to the formation of liquid crystalline phases. By attaching long alkyl chains or other mesogenic groups to the this compound backbone, it may be possible to create novel liquid crystalline materials with applications in displays and optical devices.

Material ApplicationKey Properties to TunePotential Design Strategies
OLEDsEmission wavelength, quantum yield, charge transportIntroduction of electron-donating/withdrawing groups
Fluorescent SensorsSelectivity, sensitivity, fluorescence responseIncorporation of specific binding sites
Liquid CrystalsMesophase behavior, thermal stabilityAttachment of long alkyl chains, formation of dimers

Integration into Cross-Disciplinary Research (e.g., Catalysis, Energy, Advanced Materials)

The versatility of the this compound structure lends itself to applications in a variety of scientific fields beyond traditional organic synthesis.

Future cross-disciplinary research could explore:

Catalysis: Pyridine-based ligands are ubiquitous in transition-metal catalysis. acs.orgresearchgate.net The this compound moiety can be incorporated into more complex ligand architectures for use in cross-coupling reactions and other catalytic transformations. nih.govnih.gov The electronic properties of the ligand, and thus its catalytic activity, can be modulated by substitution on either the pyridine or the phenyl ring. acs.org The development of catalysts based on earth-abundant metals like iron is also a growing area of interest. digitellinc.com

Energy Storage and Conversion: Pyridine derivatives have been investigated for their potential use in energy-related applications, such as dye-sensitized solar cells (DSSCs) and batteries. The electronic properties of this compound could be tailored for its use as a component in such devices, for example, as an ancillary ligand in photosensitizers or as a redox-active material in flow batteries.

Pharmaceutical and Agrochemical Research: The pyridine ring is a common motif in many biologically active compounds. nih.govbohrium.comrsc.org While this article does not focus on specific biological applications, the this compound scaffold could serve as a starting point for the discovery of new pharmaceutical and agrochemical agents. High-throughput screening of derivatives could identify compounds with interesting biological activities. nih.govresearchgate.net

Development of Machine Learning and AI-Assisted Design for New Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery. iscientific.org These powerful computational tools can accelerate the design and development of new molecules with desired properties.

For this compound, future research in this area could involve:

Predictive Modeling: ML models can be trained on existing data to predict the properties of new, unsynthesized derivatives of this compound. mdpi.comresearchgate.net This can help to prioritize synthetic targets and reduce the number of experiments needed to identify promising candidates for specific applications.

Retrosynthesis and Synthesis Planning: AI-powered tools can assist in the design of efficient synthetic routes to complex target molecules based on the this compound scaffold. nih.govsynthiaonline.com These tools can analyze vast reaction databases to propose novel and effective synthetic strategies. moleculemaker.org

De Novo Design: Generative models in AI can be used to design entirely new molecules based on a set of desired properties. nih.gov By providing the model with the desired characteristics for a new material or bioactive compound, it may be possible to generate novel derivatives of this compound that are optimized for a specific function.

AI/ML ApplicationObjectivePotential Impact
Predictive ModelingForecast properties of new derivativesPrioritize synthetic targets and reduce experimental costs
Retrosynthesis PlanningDesign efficient synthetic routesAccelerate the synthesis of complex molecules
De Novo DesignGenerate novel molecules with desired functionsDiscover new materials and bioactive compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-4-methylpyridine, and how can reaction yields be improved?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing arylpyridines. For this compound, use 2-bromo-4-methylpyridine and 4-bromophenylboronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) under inert conditions . Optimize yields by:

  • Adjusting stoichiometry (1:1.2 molar ratio of bromide to boronic acid).
  • Using degassed solvents to prevent catalyst oxidation.
  • Monitoring reaction progress via TLC (eluent: hexane/ethyl acetate 7:3).
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄THF8072

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement . Key steps:

  • Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Collect data at 100 K to minimize thermal motion.
  • Refine hydrogen atoms using riding models.
    • Critical Parameters :
Space GroupR-factorCCDC Deposit
P2₁/c<0.05To be assigned

Advanced Research Questions

Q. How does the electronic nature of the 4-bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as both a directing group and a leaving site. Use DFT calculations (e.g., Gaussian 16) to map electron density:

  • The C-Br bond has a dipole moment of ~1.7 D, polarizing the aromatic ring.
  • Substituent effects can be quantified via Hammett σₚ values (σₚ for Br = +0.23) .
    • Contradictions : Conflicting reports on regioselectivity in electrophilic substitutions (e.g., bromination vs. nitration). Resolve via competitive experiments with isotopic labeling .

Q. What strategies address discrepancies in NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism). Approaches:

  • Variable-temperature NMR (VT-NMR) to identify coalescence points.
  • Use of chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomeric splitting.
    • Example : For methyl protons, δ 2.35 ppm (singlet) at 25°C splits into two peaks at -40°C due to restricted rotation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s optimized geometry (B3LYP/6-31G* level). Key steps:

  • Generate 3D conformers with Open Babel.
  • Dock into binding pockets (e.g., cytochrome P450 enzymes).
  • Validate with MD simulations (GROMACS) to assess binding stability.
    • Data Table :
Target ProteinBinding Affinity (kcal/mol)H-Bond Interactions
CYP3A4-8.23

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Analysis : Variations (e.g., 175–177°C vs. 170–172°C) stem from:

  • Purity : Impurities lower melting points. Use recrystallization (ethanol/water) and HPLC (C18 column, 70:30 MeOH/H₂O) to verify purity >99% .
  • Polymorphism : Differential Scanning Calorimetry (DSC) can identify polymorphic forms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.